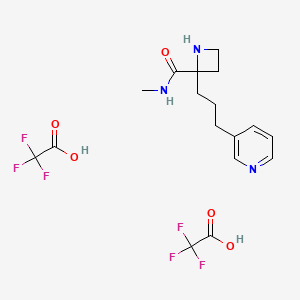
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt)
描述
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C17H21F6N3O5 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt), with CAS number 1361112-62-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₆H₁₉F₆N₃O₅
- Molecular Weight : 461.36 g/mol
- CAS Number : 1361112-62-0
- MDL Number : MFCD21606057
Biological Activity Overview
The compound exhibits various biological activities, particularly in the context of cellular response and potential therapeutic applications. Its structural similarity to proline suggests it may interfere with normal protein synthesis and cellular functions.
- Inhibition of Protein Synthesis :
- Pro-inflammatory Effects :
- Apoptotic Pathways :
In Vitro Studies
- Cell Viability Assays :
- Cytokine Release :
Data Tables
科学研究应用
Pharmacological Applications
The compound's pharmacological activities can be categorized into several key areas:
Neurological Disorders
Research indicates that compounds similar to 2-(3-Pyridin-3-yl-propyl)-azetidine derivatives may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression. The pyridine ring is known for its ability to modulate receptor activity, which is crucial in neurological applications.
Cardiovascular Health
The compound has been investigated for its role as an adenosine receptor antagonist. Adenosine receptors are implicated in various cardiovascular functions, and antagonists can be beneficial in treating conditions such as myocardial infarction and hypertension.
Anti-inflammatory Effects
Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Techniques
The synthesis of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : Utilizing cyclization techniques to create the azetidine structure.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Salt Formation : Converting the free base into its trifluoroacetic acid salt to enhance solubility and stability.
Case Studies
Several studies have highlighted the compound's potential applications:
Case Study 1: Neurological Impact
A study published in Journal of Medicinal Chemistry explored the effects of similar azetidine derivatives on serotonin receptors, demonstrating their potential in modulating mood disorders .
Case Study 2: Cardiovascular Applications
Research featured in Cardiovascular Pharmacology evaluated the efficacy of adenosine antagonists in reducing ischemic damage during myocardial infarction, indicating that compounds like 2-(3-Pyridin-3-yl-propyl)-azetidine derivatives could be beneficial .
Case Study 3: Anti-inflammatory Activity
In a study reported by Inflammation Research, the anti-inflammatory effects of pyridine-based compounds were assessed, showing promise for treating inflammatory bowel diseases .
属性
IUPAC Name |
N-methyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2C2HF3O2/c1-14-12(17)13(7-9-16-13)6-2-4-11-5-3-8-15-10-11;2*3-2(4,5)1(6)7/h3,5,8,10,16H,2,4,6-7,9H2,1H3,(H,14,17);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOFMDEMIWMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















